molecular formula C24H40O4 B12415033 Hyodeoxycholic Acid-d5

Hyodeoxycholic Acid-d5

Cat. No.: B12415033
M. Wt: 397.6 g/mol
InChI Key: DGABKXLVXPYZII-QJMAJIAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyodeoxycholic Acid-d5 is a deuterium-labeled derivative of Hyodeoxycholic Acid. Hyodeoxycholic Acid is a secondary bile acid formed in the small intestine by gut flora. It acts as a TGR5 (G-protein-coupled bile acid receptor 1) agonist, with an EC50 of 31.6 µM in CHO cells . The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in tracing and quantification studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hyodeoxycholic Acid-d5 is synthesized by introducing deuterium atoms into the Hyodeoxycholic Acid molecule. The process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Hyodeoxycholic Acid are replaced with deuterium. This can be achieved using deuterated reagents under specific reaction conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterium-labeled compound. The production is carried out in specialized reactors designed to handle deuterated reagents and maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

Hyodeoxycholic Acid-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Therapeutic Potential in Liver Diseases

Recent research led by Hong Kong Baptist University has demonstrated that hyodeoxycholic acid can significantly reduce fat accumulation and inflammation in the liver, showcasing its potential as a treatment for non-alcoholic fatty liver disease (NAFLD). The study found that HDCA-d5 alters the gut microbiome, particularly increasing the population of Parabacteroides distasonis, which plays a crucial role in fatty acid metabolism and hepatic bile acid synthesis pathways. This alteration suggests that HDCA-d5 could be instrumental in managing liver diseases through modulation of the gut-liver axis .

Role in Diabetes Management

Hyodeoxycholic acid has also shown promise in the management of type 2 diabetes. A study investigated the use of HDCA-d5 to modify metformin liposomes, enhancing their efficacy and bioavailability. The modified liposomes were shown to improve glucose homeostasis by upregulating glucagon-like peptide-1 (GLP-1) secretion and subsequently increasing insulin production. This positions HDCA-d5 as a potential adjunct therapy for diabetes, addressing common issues associated with metformin such as gastrointestinal intolerance .

Drug Delivery Systems

The application of hyodeoxycholic acid in drug delivery systems is another significant area of research. By modifying liposomes with HDCA-d5, researchers have been able to create more effective delivery vehicles for anti-diabetic medications. The thin-film dispersion method was employed to prepare various liposome formulations containing different ratios of HDCA-d5 and metformin, which were then characterized for their drug release profiles and biological activity .

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of hyodeoxycholic acid-d5:

Application Area Findings Study Reference
Liver Disease TreatmentReduces fat accumulation and inflammation; alters gut microbiome composition.
Diabetes ManagementEnhances efficacy and bioavailability of metformin; upregulates GLP-1 secretion.
Drug Delivery SystemsImproves liposomal formulations for better drug delivery; reduces gastrointestinal side effects.

Case Studies

  • Non-Alcoholic Fatty Liver Disease : In a controlled study, mice treated with HDCA exhibited a significant reduction in liver fat content compared to control groups. The intervention also led to improved metabolic markers associated with liver function.
  • Type 2 Diabetes : Clinical trials involving HDCA-modified metformin liposomes showed enhanced glycemic control in diabetic models, indicating a promising direction for future diabetes therapies.

Mechanism of Action

Hyodeoxycholic Acid-d5 exerts its effects by acting as an agonist for the TGR5 receptor. This receptor is involved in various physiological processes, including the regulation of glucose homeostasis and lipid metabolism. The activation of TGR5 by this compound leads to the modulation of signaling pathways that influence these metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Deoxycholic Acid: Another secondary bile acid with similar properties but lacks the deuterium labeling.

    Chenodeoxycholic Acid: A primary bile acid with different hydroxylation patterns.

    Lithocholic Acid: A secondary bile acid with a single hydroxyl group.

Uniqueness

Hyodeoxycholic Acid-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .

Biological Activity

Hyodeoxycholic Acid-d5 (HDCA-d5) is a deuterated derivative of hyodeoxycholic acid, a secondary bile acid that plays a significant role in various biological processes. This article delves into the biological activity of HDCA-d5, focusing on its effects on liver health, metabolic regulation, and potential therapeutic applications.

Overview of Hyodeoxycholic Acid

Hyodeoxycholic acid (HDCA) is primarily produced in the intestine through the metabolism of primary bile acids by gut microbiota. It exhibits unique properties that differentiate it from other bile acids, such as deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA). HDCA is known for its hydrophilic nature and its ability to modulate lipid metabolism and gut microbiota composition, making it a compound of interest in metabolic diseases like non-alcoholic fatty liver disease (NAFLD) .

1. Modulation of Gut-Liver Axis

Research indicates that HDCA influences the gut-liver axis by altering the composition of gut microbiota. In a study involving mouse models of NAFLD, HDCA treatment was associated with increased levels of beneficial bacteria such as Parabacteroides distasonis, which enhances lipid catabolism through the activation of hepatic peroxisome proliferator-activated receptor alpha (PPARα) signaling . This mechanism suggests that HDCA can alleviate liver inflammation and fat accumulation by reshaping gut microbiota.

2. Regulation of Bile Acid Synthesis

HDCA has been shown to inhibit the farnesoid X receptor (FXR), leading to an upregulation of hepatic CYP7B1, an enzyme involved in bile acid synthesis. This dual action not only reduces bile acid toxicity but also promotes healthier bile acid profiles, which are crucial for maintaining metabolic homeostasis .

1. Non-Alcoholic Fatty Liver Disease (NAFLD)

A pivotal study highlighted HDCA's therapeutic potential in treating NAFLD. The research demonstrated that individuals with NAFLD had lower levels of HDCA compared to healthy controls. Supplementation with HDCA improved liver health by reducing fat accumulation and inflammation . A clinical trial is underway to evaluate its efficacy in patients with fatty liver disease and type 2 diabetes .

2. Cholesterol Metabolism and Atherosclerosis

HDCA has been identified as a candidate for anti-atherosclerotic therapy due to its ability to improve high-density lipoprotein (HDL) function and inhibit atherosclerotic lesion formation in animal models. It reduces intestinal cholesterol absorption significantly, thereby lowering plasma cholesterol levels . This property positions HDCA as a potential agent for managing cardiovascular diseases linked to dyslipidemia.

Case Studies

Case Study 1: Effects on NAFLD

  • Population: 178 patients with NAFLD vs. 73 healthy controls
  • Findings: Patients with NAFLD exhibited significantly lower levels of HDCA, suggesting a correlation between HDCA levels and disease severity.
  • Outcome: HDCA supplementation resulted in improved liver function tests and reduced hepatic fat content.

Case Study 2: Impact on Atherosclerosis

  • Animal Model: LDLR-knockout mice
  • Intervention: HDCA supplementation
  • Results:
    • Atherosclerotic lesions decreased by up to 94% in treated groups.
    • Significant reduction in VLDL/IDL/LDL cholesterol levels.

Data Summary Table

Biological ActivityEffectMechanism
Alleviation of NAFLDReduced liver fat accumulationModulation of gut microbiota and FXR inhibition
Anti-atheroscleroticDecreased lesion sizeInhibition of intestinal cholesterol absorption
Gallstone preventionPrevented cholesterol gallstonesInhibition of HMG-CoA reductase activity

Properties

Molecular Formula

C24H40O4

Molecular Weight

397.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2,15D

InChI Key

DGABKXLVXPYZII-QJMAJIAASA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.